molecular formula C14H17N3O2 B2939998 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(o-tolyl)urea CAS No. 1396628-02-6

1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2939998
CAS No.: 1396628-02-6
M. Wt: 259.309
InChI Key: OXEBUBJIPGIBRD-UHFFFAOYSA-N
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Description

1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(o-tolyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a methylisoxazole ring and a tolyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(o-tolyl)urea typically involves the reaction of 3-methylisoxazole with an appropriate ethylating agent to form the 2-(3-methylisoxazol-5-yl)ethyl intermediate. This intermediate is then reacted with o-tolyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole or tolyl rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(o-tolyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(o-tolyl)urea can be compared with other similar compounds, such as:

    1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-phenylurea: This compound has a phenyl group instead of a tolyl group, which may result in different chemical and biological properties.

    1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(p-tolyl)urea: This compound has a p-tolyl group instead of an o-tolyl group, which may affect its reactivity and interactions with molecular targets.

Properties

IUPAC Name

1-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10-5-3-4-6-13(10)16-14(18)15-8-7-12-9-11(2)17-19-12/h3-6,9H,7-8H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEBUBJIPGIBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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